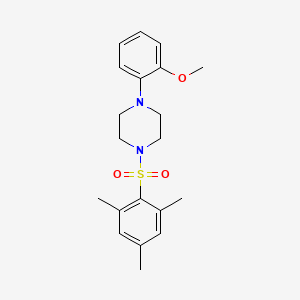

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

CAS No.: 331972-51-1

Cat. No.: VC6407231

Molecular Formula: C20H26N2O3S

Molecular Weight: 374.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331972-51-1 |

|---|---|

| Molecular Formula | C20H26N2O3S |

| Molecular Weight | 374.5 |

| IUPAC Name | 1-(2-methoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |

| Standard InChI | InChI=1S/C20H26N2O3S/c1-15-13-16(2)20(17(3)14-15)26(23,24)22-11-9-21(10-12-22)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3 |

| Standard InChI Key | NTBKASAHQJYTFQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a piperazine core—a six-membered heterocycle with two nitrogen atoms—modified at the 1-position by a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) and at the 4-position by a 2-methoxyphenyl moiety . The mesitylsulfonyl group contributes steric bulk and electron-withdrawing characteristics, while the 2-methoxyphenyl group introduces methoxy-linked aromaticity, influencing electronic distribution and potential receptor binding.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 374.5 g/mol | |

| CAS Registry Number | 331972-51-1 | |

| Solubility (Predicted) | Low in water; soluble in DMSO |

Synthesis and Reactivity

Synthesis typically proceeds via sequential functionalization of the piperazine ring. Initial steps involve preparing the piperazine core, followed by sulfonylation with mesitylenesulfonyl chloride and subsequent coupling with 2-methoxyphenyl groups through nucleophilic aromatic substitution. The sulfonylation reaction often employs conditions such as dichloromethane as a solvent and triethylamine as a base to scavenge HCl byproducts.

The compound’s reactivity aligns with sulfonamide and piperazine chemistries. The sulfonyl group participates in hydrogen bonding and acid-base reactions, while the piperazine nitrogen atoms may engage in alkylation or acylation under basic conditions. Steric hindrance from the mesityl group likely moderates reaction kinetics, favoring selective transformations at the less hindered 4-position.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a versatile building block in medicinal chemistry. Its sulfonamide group acts as a directing group in cross-coupling reactions, while the piperazine core facilitates ring-opening or functionalization at nitrogen sites. For example, it may undergo Ullmann-type couplings to generate biaryl structures prevalent in drug candidates.

Receptor Targeting Studies

Researchers utilize 1-(mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine to probe receptor-ligand interactions. Its structural complexity allows systematic evaluation of how sulfonyl and aryl substituents influence binding to G protein-coupled receptors (GPCRs). Comparative studies with analogs like 1-benzyl-4-(mesitylsulfonyl)piperazine highlight the 2-methoxyphenyl group’s role in enhancing selectivity for serotonin receptors over adrenergic receptors.

Table 2: Comparative Analysis of Piperazine Derivatives

Future Research Directions

Critical knowledge gaps necessitate targeted studies:

-

Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties in model organisms.

-

Target Validation: Confirm hypothesized interactions with dihydropteroate synthase and tubulin via crystallography or enzyme assays.

-

Structure-Activity Relationships (SAR): Synthesize analogs with varied sulfonyl and aryl groups to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume